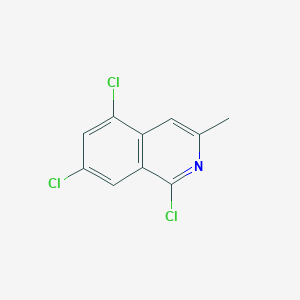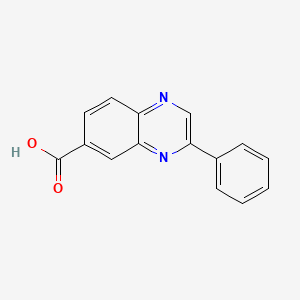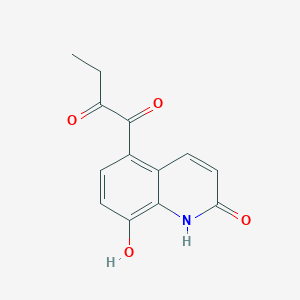
Ethyl (4-methylphenyl)(trimethylsilyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl p-tolyl(trimethylsilyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of an ethyl group, a p-tolyl group, and a trimethylsilyl group attached to the carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl p-tolyl(trimethylsilyl)carbamate typically involves the reaction of p-tolyl isocyanate with ethyl trimethylsilylcarbamate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of ethyl p-tolyl(trimethylsilyl)carbamate can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of flow chemistry allows for the efficient production of large quantities of the compound with minimal waste and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl p-tolyl(trimethylsilyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Ethyl p-tolyl(trimethylsilyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl p-tolyl(trimethylsilyl)carbamate involves the interaction of the carbamate moiety with specific molecular targets. The compound can act as an inhibitor of enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The trimethylsilyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of the target molecule.
Comparación Con Compuestos Similares
Ethyl p-tolyl(trimethylsilyl)carbamate can be compared with other carbamate compounds such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group instead of a p-tolyl group.
Ethyl carbamate: Lacks the trimethylsilyl group, making it less stable and less hydrophobic.
The presence of the trimethylsilyl group in ethyl p-tolyl(trimethylsilyl)carbamate makes it unique by providing enhanced stability and hydrophobicity, which can be advantageous in certain applications.
Propiedades
Número CAS |
64277-81-2 |
|---|---|
Fórmula molecular |
C13H21NO2Si |
Peso molecular |
251.40 g/mol |
Nombre IUPAC |
ethyl N-(4-methylphenyl)-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C13H21NO2Si/c1-6-16-13(15)14(17(3,4)5)12-9-7-11(2)8-10-12/h7-10H,6H2,1-5H3 |
Clave InChI |
AOJGERWIBSMKDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C1=CC=C(C=C1)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)








![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)
